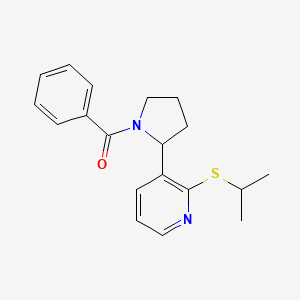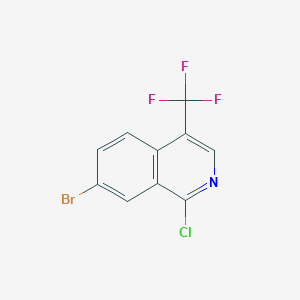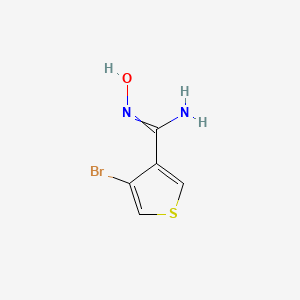
1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring attached to a pyridine ring, with an ethanone group linking them. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis, decarboxylation, and oxidation . Another method involves the reaction between the magnesium dianion of (4-methylsulfonyl)phenyl acetic acid and the methyl ester of 6-methylpyridine-3-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. For example, using tert-butylmagnesium chloride as a reagent can improve the conversion rate .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by sodium tungstate and hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a pyridine ring.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Another derivative with a different substituent on the ethanone group.
Uniqueness
1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-[2-(6-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-6-7-12(9-14-10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
NQDCWGDFHAQVIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





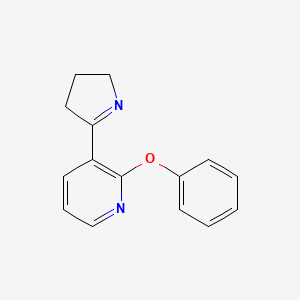

![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)
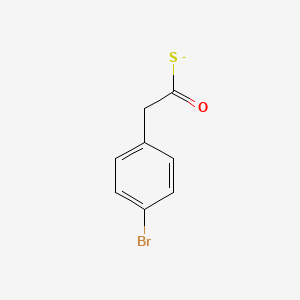
![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
